molecular formula C20H17N3O3 B10885640 N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10885640
M. Wt: 347.4 g/mol
InChI Key: LFCZADSAXYKNKJ-UHFFFAOYSA-N
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Description

N~4~-(2-ETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazolo[5,4-b]pyridine core, a furyl group, and an ethylphenyl substituent. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the isoxazolo[5,4-b]pyridine core through a cyclization reaction. This is followed by the introduction of the furyl and ethylphenyl groups via substitution reactions. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of expensive reagents, and employing efficient purification techniques. Catalysts and automated synthesis equipment may also be used to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-ETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the furyl group yields furanones, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

N~4~-(2-ETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-ETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-3-(5-(2-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE: Shares similar structural features but differs in the presence of a nitrophenyl group.

    Pyridinium Salts: Structurally diverse compounds with a pyridine core, used in various applications.

Uniqueness

N~4~-(2-ETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-3-13-7-4-5-8-15(13)21-19(24)14-11-16(17-9-6-10-25-17)22-20-18(14)12(2)23-26-20/h4-11H,3H2,1-2H3,(H,21,24)

InChI Key

LFCZADSAXYKNKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4

Origin of Product

United States

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